molecular formula C5HCl2NO3 B14433814 1,2-Oxazole-3,5-dicarbonyl dichloride CAS No. 80887-20-3

1,2-Oxazole-3,5-dicarbonyl dichloride

Cat. No.: B14433814
CAS No.: 80887-20-3
M. Wt: 193.97 g/mol
InChI Key: BTAZTUZCVOPGQQ-UHFFFAOYSA-N
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Description

1,2-Oxazole-3,5-dicarbonyl dichloride is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is a derivative of oxazole, which is known for its wide range of biological activities and applications in medicinal chemistry . The presence of two carbonyl chloride groups at positions 3 and 5 makes this compound highly reactive and useful in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-oxazole-3,5-dicarbonyl dichloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with an amine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids, transition metal complexes

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amides, esters, and thioesters. These products have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole: Contains the oxazole ring but with different substitution patterns.

    Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.

    Thiazole: Contains a sulfur atom instead of oxygen in the ring structure.

Uniqueness

1,2-Oxazole-3,5-dicarbonyl dichloride is unique due to the presence of two highly reactive carbonyl chloride groups, which make it a versatile intermediate in chemical synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .

Properties

CAS No.

80887-20-3

Molecular Formula

C5HCl2NO3

Molecular Weight

193.97 g/mol

IUPAC Name

1,2-oxazole-3,5-dicarbonyl chloride

InChI

InChI=1S/C5HCl2NO3/c6-4(9)2-1-3(5(7)10)11-8-2/h1H

InChI Key

BTAZTUZCVOPGQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(=O)Cl)C(=O)Cl

Origin of Product

United States

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